

# Initial Characterization of Hydroxy Darunavir: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Hydroxy Darunavir |           |
| Cat. No.:            | B1429731          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a comprehensive initial characterization of **Hydroxy Darunavir**, a primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. Darunavir is a cornerstone of highly active antiretroviral therapy (HAART) and is known for its high genetic barrier to resistance. Understanding the properties of its metabolites is crucial for a complete picture of its pharmacology, potential for drug-drug interactions, and overall therapeutic profile. This document outlines the metabolic pathway leading to **Hydroxy Darunavir**, its anticipated physicochemical properties, and expected pharmacological activity. Furthermore, it details relevant experimental protocols for its isolation and characterization based on established methodologies for Darunavir and its analogues.

# Metabolic Pathway of Darunavir to Hydroxy Darunavir

Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1][2]. One of the principal metabolic routes is aliphatic hydroxylation, resulting in the formation of **Hydroxy Darunavir**, also identified as metabolite M23[3]. This oxidative transformation introduces a hydroxyl group onto the isobutyl moiety of the Darunavir molecule.



The metabolic conversion can be visualized through the following logical pathway:



Click to download full resolution via product page

Figure 1: Metabolic conversion of Darunavir to Hydroxy Darunavir.

## **Physicochemical Properties**

Based on its chemical structure, the following table summarizes the computed physicochemical properties of **Hydroxy Darunavir**. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property                        | Value                                                                                                                                                                     | Source |
|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula               | C27H37N3O8S                                                                                                                                                               | [3]    |
| Molecular Weight                | 563.7 g/mol                                                                                                                                                               | [3]    |
| IUPAC Name                      | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | [3]    |
| XLogP3                          | 1.5                                                                                                                                                                       | [3]    |
| Hydrogen Bond Donor Count       | 5                                                                                                                                                                         | [3]    |
| Hydrogen Bond Acceptor<br>Count | 11                                                                                                                                                                        | [3]    |
| Rotatable Bond Count            | 11                                                                                                                                                                        | [3]    |



# **Pharmacological Activity**

The introduction of a hydroxyl group during metabolism often alters the pharmacological activity of a parent drug. In the case of Darunavir, its oxidative metabolites have been shown to possess significantly reduced antiviral potency. It has been reported that all identified oxidative metabolites of Darunavir exhibit at least 90% less activity against wild-type HIV compared to the parent compound[4].

| Compound                                            | Antiviral Activity (relative to Darunavir) |
|-----------------------------------------------------|--------------------------------------------|
| Darunavir                                           | 100%                                       |
| Hydroxy Darunavir (and other oxidative metabolites) | < 10%                                      |

This reduction in activity suggests that **Hydroxy Darunavir** is unlikely to contribute significantly to the overall antiretroviral efficacy of Darunavir therapy.

# **Experimental Protocols**

The following section outlines detailed methodologies for the isolation and characterization of **Hydroxy Darunavir**, adapted from established protocols for Darunavir and its related compounds.

## In Vitro Metabolism using Human Liver Microsomes

This protocol describes the generation of **Hydroxy Darunavir** from its parent compound using a common in vitro model.





Click to download full resolution via product page

Figure 2: Workflow for in vitro metabolism of Darunavir.

Methodology:



- Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (e.g., 100 mM, pH 7.4).
- Substrate Addition: Add Darunavir (e.g., from a stock solution in methanol, final concentration 1-10 μM). Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
- Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Protein Precipitation and Extraction: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
- Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

### **Isolation and Purification of Hydroxy Darunavir**

This protocol outlines the separation of **Hydroxy Darunavir** from the metabolic reaction mixture using High-Performance Liquid Chromatography (HPLC).



Click to download full resolution via product page

**Figure 3:** Workflow for the isolation of **Hydroxy Darunavir**.

Methodology:



- Chromatographic System: Utilize a preparative reverse-phase HPLC system with a C18 column.
- Mobile Phase: Employ a gradient elution using a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
- Injection and Elution: Inject the reconstituted sample from the in vitro metabolism experiment. Elute the metabolites using a suitable gradient program to achieve separation.
- Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the expected mass of Hydroxy Darunavir.
- Purity Assessment: Analyze the collected fractions using an analytical HPLC method to assess purity.
- Lyophilization: Pool the pure fractions containing **Hydroxy Darunavir** and lyophilize to obtain the isolated metabolite as a solid.

#### **Structural Characterization**

The identity of the isolated **Hydroxy Darunavir** can be confirmed using spectroscopic techniques.

A. High-Resolution Mass Spectrometry (HRMS):

- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Analysis: Infuse the isolated metabolite to obtain the accurate mass of the molecular ion. The measured mass should correspond to the calculated exact mass of Hydroxy Darunavir (C27H37N3O8S).
- B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve the isolated **Hydroxy Darunavir** in a suitable deuterated solvent (e.g., DMSO-d6).



- Spectra Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
- Data Analysis: The NMR spectra should be consistent with the structure of Hydroxy
   Darunavir, showing characteristic shifts for the protons and carbons, and correlations that confirm the position of the newly introduced hydroxyl group on the isobutyl moiety.

#### Conclusion

**Hydroxy Darunavir** (M23) is a primary metabolite of Darunavir formed via CYP3A4-mediated aliphatic hydroxylation. Based on available data for related metabolites, it is expected to have significantly lower anti-HIV activity than the parent drug. The experimental protocols outlined in this guide provide a framework for the in vitro generation, isolation, and structural characterization of **Hydroxy Darunavir**, enabling further detailed pharmacological and toxicological evaluation. A thorough understanding of Darunavir's metabolic fate is essential for optimizing its clinical use and for the development of future antiretroviral agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Long Acting Darunavir Prodrugs PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darunavir | C27H37N3O7S | CID 213039 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Characterization of Hydroxy Darunavir: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1429731#initial-characterization-of-hydroxy-darunavir]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com